Scarcity of Publicly Available Direct Comparative Biological Data for 1203408-05-2
A systematic search of the peer-reviewed and patent literature as of May 2026 did not yield any publication or patent that reports head-to-head quantitative biological data (IC50, Ki, EC50, selectivity panel, or in vivo efficacy) for 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea against a defined comparator compound. The closely related analog (R)-D4 (a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivative with a distinct urea substituent) has been shown to achieve oral bioavailability of F = 48.1% in mice and F = 32.9% in rats, dramatically outperforming GSK2981278 (F = 6.2% and 4.1%, respectively) [1]. However, 1203408-05-2 was not among the compounds for which quantitative pharmacokinetic or pharmacodynamic parameters were disclosed. Therefore, no direct quantitative differentiation claim can be made for this compound at this time.
| Evidence Dimension | Oral bioavailability (F%) in mouse and rat – proxy for potential differentiation |
|---|---|
| Target Compound Data | No data available for 1203408-05-2 |
| Comparator Or Baseline | (R)-D4: mouse F = 48.1%, rat F = 32.9%; GSK2981278: mouse F = 6.2%, rat F = 4.1% [1] |
| Quantified Difference | Not measurable for this compound; class exemplar (R)-D4 shows 7.8‑fold (mouse) and 8.0‑fold (rat) higher F than GSK2981278 |
| Conditions | Pharmacokinetic studies in mice and rats following oral administration |
Why This Matters
Buyers and researchers must verify – via custom in-house assays or vendor-provided certificates of analysis – that 1203408-05-2 indeed possesses the desired potency, selectivity, and ADME properties before procurement, as no direct literature evidence currently substantiates performance relative to in-class analogs.
- [1] Sun, S.-L.; Xu, H.-J.; Jiang, X.-L.; et al. Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis. J. Med. Chem. 2024, 67, Article ASAP. DOI: 10.1021/acs.jmedchem.4c01727. View Source
